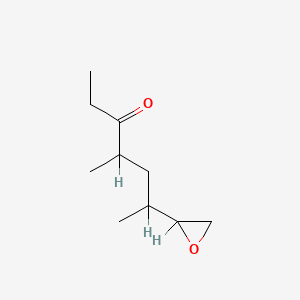

3-Heptanone, 4-methyl-6-oxiranyl-

Description

Contextual Significance within Contemporary Organic Synthesis and Chemical Research

Oxiranylated ketones are valuable intermediates in organic synthesis due to the presence of two distinct and reactive functional groups. The ketone group serves as a site for nucleophilic attack and enolate formation, while the strained three-membered ether ring of the oxirane is susceptible to ring-opening reactions by a variety of nucleophiles. The presence of both functionalities within the same molecule allows for a diverse range of chemical transformations, including the potential for intramolecular reactions to form cyclic products, which are common motifs in natural products and pharmaceuticals.

The alkyl branching, specifically the methyl group at the 4-position in 3-Heptanone, 4-methyl-6-oxiranyl- , introduces stereochemical considerations. The control of stereochemistry is a central theme in modern synthesis, and the development of methods to selectively prepare different stereoisomers of such compounds is a significant research endeavor. Furthermore, structurally related ketones, such as 4-methyl-3-heptanone, are known to function as insect pheromones. wustl.edued.gov This suggests that oxiranylated derivatives could exhibit interesting biological activities, making them targets for chemical biology and agrochemical research.

Structural Features and Intrinsic Chemical Potential of 3-Heptanone, 4-methyl-6-oxiranyl-

The chemical behavior of 3-Heptanone, 4-methyl-6-oxiranyl- is dictated by the interplay of its constituent parts: the ketone, the oxirane, and the alkyl-substituted carbon backbone.

Key Structural Features:

Ketone Carbonyl Group: The carbonyl group at the 3-position is electrophilic and can be targeted by a wide array of nucleophiles. The adjacent α-protons on the methylene (B1212753) and methine carbons can be removed by a base to form an enolate, which can then participate in alkylation or aldol-type reactions. youtube.com

Oxirane Ring: This strained three-membered ring is a potent electrophile. It can undergo ring-opening reactions under either acidic or basic/nucleophilic conditions, leading to the formation of 1,2-difunctionalized products. researchgate.net The regioselectivity of the ring-opening is influenced by the reaction conditions and the substitution pattern of the oxirane.

Chiral Centers: The molecule possesses at least two chiral centers, at carbon 4 (bearing the methyl group) and carbon 6 (part of the oxirane ring). This gives rise to multiple stereoisomers, each of which could have distinct chemical and biological properties.

Intrinsic Chemical Potential: The close proximity of the ketone and epoxide functionalities raises the possibility of intramolecular reactions. For instance, under basic conditions, the formation of an enolate could be followed by an intramolecular nucleophilic attack on the epoxide, leading to the formation of a cyclic hemiacetal or other ring structures. Conversely, activation of the epoxide under acidic conditions could be followed by an intramolecular attack by the ketone oxygen. This rich reactivity profile makes 3-Heptanone, 4-methyl-6-oxiranyl- a versatile building block for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 3-Heptanone, 4-methyl-6-oxiranyl-

| Property | Value |

|---|---|

| Molecular Formula | C10H18O2 |

| Monoisotopic Mass | 170.13068 Da |

| Predicted XlogP | 1.8 |

| InChI | InChI=1S/C10H18O2/c1-4-9(11)7(2)5-8(3)10-6-12-10/h7-8,10H,4-6H2,1-3H3 |

| InChIKey | LQHJAQYQAYERCP-UHFFFAOYSA-N |

| Canonical SMILES | CCC(=O)C(C)CC(C)C1CO1 |

Data sourced from PubChem CID 112642 uni.lu

Scope, Objectives, and Academic Research Contributions of the Current Study

Currently, there is a notable lack of dedicated research literature focusing specifically on 3-Heptanone, 4-methyl-6-oxiranyl- . While general principles of ketone and epoxide reactivity are well-established, the specific chemistry of this bifunctional molecule remains largely unexplored. Therefore, this discussion aims to outline potential avenues for future research.

Proposed Research Objectives:

Development of Stereoselective Synthetic Routes: A primary objective would be to devise synthetic strategies to access the different stereoisomers of 3-Heptanone, 4-methyl-6-oxiranyl- in high purity. This could involve the use of chiral catalysts for the epoxidation of an unsaturated precursor or employing chiral auxiliaries, similar to the methods used for the synthesis of (S)-(+)-4-methyl-3-heptanone. orgsyn.org

Investigation of Reactivity: A thorough study of the molecule's reactivity is warranted. This would involve exploring a range of reaction conditions to map out the outcomes of nucleophilic additions, ring-opening reactions, and potential intramolecular cyclizations. Understanding the chemoselectivity and stereoselectivity of these transformations would be a key goal.

Exploration of Biological Activity: Given that the related compound, 4-methyl-3-heptanone, is an insect alarm pheromone, it would be of significant interest to investigate the biological activity of 3-Heptanone, 4-methyl-6-oxiranyl- and its various stereoisomers. wustl.edu This could involve bioassays to test for pheromonal or other signaling effects in insects.

Application as a Synthetic Building Block: Research should also focus on demonstrating the utility of this compound as an intermediate in the synthesis of more complex target molecules, such as natural products or their analogues.

By pursuing these objectives, the academic research community can elucidate the fundamental chemistry of this intriguing molecule and unlock its potential for applications in synthesis and chemical biology.

Structure

3D Structure

Properties

CAS No. |

63324-22-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

4-methyl-6-(oxiran-2-yl)heptan-3-one |

InChI |

InChI=1S/C10H18O2/c1-4-9(11)7(2)5-8(3)10-6-12-10/h7-8,10H,4-6H2,1-3H3 |

InChI Key |

LQHJAQYQAYERCP-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)CC(C)C1CO1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Heptanone, 4 Methyl 6 Oxiranyl and Its Analogues

Stereoselective Synthesis of Chiral Ketone Precursors

The critical first step in the synthesis of 3-Heptanone, 4-methyl-6-oxiranyl- is the establishment of the chiral center at the C4 position of the heptanone backbone. The absolute configuration at this center dictates the stereochemical outcome of subsequent transformations. Methodologies for achieving this include powerful asymmetric alkylation techniques and various enantioselective redox processes.

Asymmetric Alkylation Strategies (e.g., Utilizing Chiral Hydrazones like SAMP/RAMP)

A highly effective and widely adopted method for the asymmetric α-alkylation of ketones is the Enders SAMP/RAMP hydrazone method. wikipedia.org This technique employs the chiral auxiliaries (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) to achieve excellent stereocontrol. wikipedia.org The synthesis of the key precursor, (S)-4-methyl-3-heptanone, serves as a prime example of this methodology's utility. researchgate.netmit.edu

The process occurs in a reliable three-step sequence wikipedia.org:

Hydrazone Formation: An achiral ketone, such as 3-pentanone (B124093), is condensed with the chiral auxiliary (e.g., SAMP) to form a chiral hydrazone. mit.eduorgsyn.org

Asymmetric Alkylation: The hydrazone is deprotonated at the α-carbon using a strong base like lithium diisopropylamide (LDA) to form a stereochemically defined azaenolate. This intermediate's conformation is rigidly controlled by chelation between the lithium cation and the methoxy group's oxygen atom on the pyrrolidine ring. This chelation effectively shields one face of the azaenolate, directing the incoming electrophile (e.g., propyl iodide) to the opposite face, thus ensuring high stereoselectivity in the C-C bond formation. wikipedia.org

Auxiliary Cleavage: The resulting alkylated hydrazone is cleaved, typically via ozonolysis, to regenerate the ketone, now containing a new chiral center with high enantiomeric purity, and release the chiral auxiliary, which can be recovered. wikipedia.orgmit.edu

A detailed procedure for the synthesis of (S)-(+)-4-methyl-3-heptanone from 3-pentanone and propyl iodide using SAMP has been published, achieving an enantiomeric excess (ee) of ≥97%. mit.edu The versatility of this method allows for the synthesis of the (R)-enantiomer by simply using RAMP as the chiral auxiliary. researchgate.net

| Ketone Precursor | Auxiliary | Electrophile | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-Pentanone | SAMP | Propyl iodide | (S)-4-Methyl-3-heptanone | ≥97% | mit.edu |

| 3-Pentanone | RAMP | Propyl iodide | (R)-4-Methyl-3-heptanone | ≥98% | researchgate.net |

| Propanal | SAMP | Methyl iodide | (R)-2-Methylbutanal | ≥95% | mit.edu |

Enantioselective Reduction and Oxidation Approaches

Alternative strategies to access chiral ketone precursors involve enantioselective reduction or oxidation reactions. For instance, a prochiral ketone can be asymmetrically reduced to a chiral alcohol, which is then oxidized to the desired chiral ketone. Conversely, a racemic alcohol can be resolved through enantioselective oxidation, where one enantiomer is preferentially oxidized to the ketone, leaving the other enantiomer unreacted.

Enantioselective reduction of a suitable unsaturated ketone precursor could establish the chiral center. More commonly, a chiral ketone like 4-methyl-3-heptanone is reduced to its corresponding alcohol, 4-methyl-3-heptanol, which creates a second stereocenter at C3. researchgate.net This reduction, for example with lithium aluminum hydride, results in a mixture of diastereomers (e.g., (3S,4S) and (3R,4S) from (S)-4-methyl-3-heptanone). researchgate.netresearchgate.net These diastereomers can then be separated or utilized in subsequent stereospecific reactions. This approach is particularly useful in pheromone synthesis, where all four stereoisomers of 4-methyl-3-heptanol have been prepared for bioassays. researchgate.net

Kinetic resolution, often enzyme-catalyzed, provides another powerful tool. For example, a racemic mixture of 4-methyl-3-heptanol diastereomers can be resolved using lipase-catalyzed transesterification, which selectively acylates one stereoisomer, allowing for the separation of the resulting ester from the unreacted alcohol. researchgate.net The separated alcohol can then be oxidized back to the enantiomerically pure ketone.

Regio- and Stereoselective Epoxidation Reactions for Oxiranyl Moiety Installation

With the chiral ketone precursor in hand, the next crucial stage is the introduction of the oxirane ring. This requires the formation of an olefinic precursor, typically 4-methyl-6-hepten-3-one or the corresponding allylic alcohol, 4-methyl-6-hepten-3-ol, followed by a regio- and stereoselective epoxidation.

Direct Epoxidation of Olefinic Precursors

The direct epoxidation of an olefinic precursor is a fundamental method for forming the oxirane ring. If the substrate is an α,β-unsaturated ketone, various methods for asymmetric epoxidation exist. These reactions often utilize chiral catalysts, such as rare-earth metal amides combined with chiral prolinols or cinchona alkaloid-based phase-transfer catalysts, to deliver chiral epoxides with high yields and enantioselectivities. organic-chemistry.orgacs.org For example, the epoxidation of chalcones and other acyclic enones using tert-butyl hydroperoxide (TBHP) as the oxidant in the presence of a chiral catalyst can achieve ee values up to >99%. acs.org

For non-conjugated olefins, such as in a potential 4-methyl-6-hepten-3-one intermediate, epoxidation can be achieved with peroxy acids. However, controlling the stereoselectivity without the influence of a nearby directing group can be challenging.

Diastereocontrol and Enantiocontrol in Oxirane Formation

Achieving high stereocontrol in the formation of the oxirane ring is paramount. When the precursor molecule already contains a stereocenter, as in chiral 4-methyl-6-hepten-3-ol, the epoxidation becomes a diastereoselective process. The existing chiral center can direct the approach of the oxidizing agent to one of the two faces of the double bond.

The Sharpless-Katsuki asymmetric epoxidation is an exceptionally powerful and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. wikipedia.orgorganic-chemistry.org This reaction employs a catalytic system composed of titanium tetra(isopropoxide), a chiral dialkyl tartrate (such as diethyl tartrate, DET), and an oxidant like TBHP. organicreactions.orgdalalinstitute.com The choice of the tartrate enantiomer, (+)-DET or (-)-DET, dictates which face of the alkene is epoxidized, leading to predictable product stereochemistry with typically high enantioselectivity (>90% ee). organicreactions.org

In the context of synthesizing 3-Heptanone, 4-methyl-6-oxiranyl-, a synthetic route could involve the reduction of chiral 4-methyl-3-heptanone to 4-methyl-3-heptanol, followed by transformations to generate the C6-C7 double bond, yielding a chiral allylic alcohol (4-methyl-6-hepten-3-ol). Applying the Sharpless epoxidation to this intermediate would allow for the highly controlled installation of the epoxide with a defined stereochemistry relative to the existing C4 chiral center. pherobase.com The oxidation of the resulting epoxy alcohol would then yield the final target compound. nih.gov

| Allylic Alcohol Substrate | Chiral Tartrate | Epoxy Alcohol Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Geraniol | (+)-DIPT | (2S,3S)-2,3-Epoxygeraniol | 95% | wikipedia.org |

| (Z)-α-Phenylcinnamyl alcohol | (-)-DET | (2R,3R)-Epoxide | >98% | wikipedia.org |

| (E)-2-Hexen-1-ol | (+)-DET | (2S,3S)-2,3-Epoxyhexan-1-ol | 95% | wikipedia.org |

*DIPT: Diisopropyl tartrate, DET: Diethyl tartrate

Convergent and Divergent Synthetic Pathways to 3-Heptanone, 4-methyl-6-oxiranyl- Derivatives

The synthesis of 3-Heptanone, 4-methyl-6-oxiranyl- and its analogues can be approached through both convergent and divergent strategies, leveraging the versatility of the epoxy ketone functional group. researchgate.net

A convergent synthesis would involve preparing key fragments of the molecule separately and then combining them near the end of the synthesis. For this specific target, a more linear approach starting with the stereoselective alkylation followed by epoxidation appears more straightforward. However, for more complex analogues, a convergent strategy might involve coupling a chiral fragment containing the C4 stereocenter with another fragment that already contains the oxirane ring.

A divergent synthesis is particularly well-suited for generating a library of related compounds from a common intermediate. In this case, the enantiomerically enriched 3-Heptanone, 4-methyl-6-oxiranyl- serves as an excellent divergent precursor. researchgate.net The oxirane ring is a highly versatile functional group that can undergo regioselective and stereospecific ring-opening reactions with a wide array of nucleophiles (e.g., amines, alkoxides, cyanides, organocuprates). This allows for the introduction of diverse functionalities at the C6 or C7 positions, leading to a variety of analogues with modified substitution patterns. Furthermore, the ketone functionality itself can be targeted for further transformations, such as reduction, olefination, or addition of organometallic reagents, expanding the structural diversity of the resulting products. The selective oxidative cleavage of the C-C bond in the epoxy ketone moiety can also lead to different carbonyl compounds, further diversifying the synthetic possibilities. nih.gov

Exploration of Sustainable and Green Chemistry Principles in its Synthesis

The application of green chemistry principles to the synthesis of 3-Heptanone, 4-methyl-6-oxiranyl- and its analogues is a critical area of research, aiming to reduce the environmental impact of chemical manufacturing. This involves the development of methodologies that utilize safer reagents, minimize waste, and improve energy efficiency. Key strategies explored include the use of cleaner oxidants, innovative catalytic systems, renewable solvents, and biocatalysis.

A primary focus in the green synthesis of epoxides is the replacement of traditional peroxy acids, such as m-chloroperoxybenzoic acid (mCPBA), which generate stoichiometric amounts of acidic byproducts that are difficult to separate and dispose of. Hydrogen peroxide (H₂O₂) has emerged as an ideal green oxidant due to its high oxygen content and the fact that its only byproduct is water. mdpi.com However, the epoxidation of electron-deficient olefins, such as the precursor to 3-Heptanone, 4-methyl-6-oxiranyl-, with H₂O₂ often requires catalytic activation to achieve high selectivity and yield. mdpi.com

Various catalytic systems have been developed to facilitate the epoxidation of α,β-unsaturated ketones using hydrogen peroxide. These include both homogeneous and heterogeneous catalysts. For instance, methyltrioxorhenium (MTO) has been shown to be an efficient catalyst for epoxidation with aqueous H₂O₂, and its efficiency can be enhanced by the addition of pyridine derivatives like 3-cyanopyridine. nih.gov This system is notable for its operational simplicity and the use of an environmentally benign oxidant. nih.gov

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and reused, minimizing waste. Basic layered hydrotalcites have been successfully employed as catalysts for the epoxidation of various α,β-unsaturated ketones with hydrogen peroxide, demonstrating high yields under mild conditions. researchgate.net The catalytic activity of these materials can be tuned by altering their composition, and their performance can be enhanced in some cases by the addition of a surfactant to facilitate reactions in multiphasic systems. researchgate.net

The choice of solvent is another crucial aspect of green synthesis. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Research into renewable solvents, derived from biomass, offers a more sustainable alternative. govsci.com Solvents such as 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, are being explored as greener replacements for conventional solvents like tetrahydrofuran (THF) and dichloromethane (DCM). govsci.comsigmaaldrich.com Furthermore, the use of water as a solvent, when feasible, represents an exceptionally green option. The development of water-tolerant catalysts is therefore a significant area of investigation.

Biocatalysis offers a powerful approach to developing sustainable synthetic routes. Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and are biodegradable. While specific enzymes for the direct epoxidation of 4-methyl-6-hepten-3-one to 3-Heptanone, 4-methyl-6-oxiranyl- are not yet widely reported, the broader field of biocatalytic oxidations is rapidly advancing. For instance, the enantioselective peroxidation of α,β-unsaturated ketones has been achieved using chiral organic catalysts, demonstrating the potential for developing highly selective and green biocatalytic epoxidation processes. nih.gov

The following tables summarize research findings on sustainable epoxidation methods applicable to analogues of 4-methyl-6-hepten-3-one, the precursor to 3-Heptanone, 4-methyl-6-oxiranyl-. These examples highlight the progress in developing greener synthetic protocols.

Table 1: Catalytic Epoxidation of α,β-Unsaturated Ketones using Hydrogen Peroxide

| Catalyst | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Methyltrioxorhenium (MTO) / 3-Cyanopyridine | Terminal & trans-disubstituted alkenes | 30% aq. H₂O₂ | Dichloromethane | RT | - | High | nih.gov |

| Basic Hydrotalcite (Mg/Al = 5) | Isophorone | 30% aq. H₂O₂ | Methanol | 40 | 5 | 95 | researchgate.net |

| Mesoporous TS-1 | Cyclohexene | 30% aq. H₂O₂ | Acetonitrile | 60 | 4 | >99 | rsc.org |

| Aldehyde Catalyst 3a | α-Methylstyrene | 30% aq. H₂O₂ | Methanol | RT | 12 | 99 | researchgate.net |

Table 2: Epoxidation of α,β-Unsaturated Ketones using Alternative Green Methods

| Method | Substrate | Oxidant/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| Organocatalysis | Chalcone | Cumene hydroperoxide / Chiral amine | Toluene | 55 | - | High | nih.gov |

| Phase-Transfer Catalysis | Chalcone | 13% aq. NaOCl / Chiral PTC | Toluene/H₂O | 0 | 1-5 d | 80-99 | windows.net |

| Dihydroperoxide Oxidation | trans-Chalcone | Cyclohexylidenebishydroperoxide / KOH | 1,4-Dioxane | RT | 2 | 95 | nih.gov |

| Rare-Earth Catalysis | Chalcone | TBHP / Yb-based amide | Toluene | RT | 12 | 99 | organic-chemistry.org |

Table 3: Green Chemistry Metrics for Selected Epoxidation Reactions

| Reaction | Atom Economy (%) | Environmental (E)-Factor | Notes |

| Epoxidation with mCPBA | Low | High | Stoichiometric byproduct formation |

| Epoxidation with H₂O₂ | High | Low | Water is the only byproduct |

| Epoxidation with H₂O₂/Reusable Catalyst | High | Very Low | Catalyst recycling reduces waste |

Chemical Reactivity and Mechanistic Investigations of 3 Heptanone, 4 Methyl 6 Oxiranyl

Nucleophilic Ring-Opening Reactions of the Oxiranyl Moiety

The oxirane (epoxide) ring is a strained three-membered ether, making it susceptible to ring-opening by nucleophiles. This reactivity is a cornerstone of synthetic chemistry, allowing for the introduction of various functionalities.

Analysis of Regioselectivity and Stereoselectivity in Ring Opening Processes

The regioselectivity of nucleophilic attack on the epoxide ring of 3-Heptanone, 4-methyl-6-oxiranyl- would be a key area of investigation. Under basic or neutral conditions, nucleophilic attack is generally governed by sterics, following an SN2 mechanism. rsc.org This would favor attack at the less substituted carbon of the oxirane ring. Conversely, under acidic conditions, the reaction proceeds via a protonated epoxide intermediate. nih.gov The transition state has significant carbocationic character, leading to preferential attack at the more substituted carbon, which can better stabilize the partial positive charge. researchgate.net The stereochemistry of the ring-opening is typically anti, resulting in the formation of trans-disubstituted products.

A hypothetical study on 3-Heptanone, 4-methyl-6-oxiranyl- would involve reacting it with a range of nucleophiles under both acidic and basic conditions to determine the precise regiochemical and stereochemical outcomes.

Development and Application of Catalytic Systems for Controlled Epoxide Opening

Modern organic synthesis heavily relies on catalytic methods to achieve high selectivity and efficiency. The development of catalytic systems for the ring-opening of epoxides is an active area of research. libretexts.org For a substrate like 3-Heptanone, 4-methyl-6-oxiranyl-, research would likely focus on developing catalysts that can control the regioselectivity of the epoxide opening, potentially overriding the inherent electronic or steric biases. This could involve the use of Lewis acids or other organocatalysts that can coordinate to the epoxide oxygen, activating it for nucleophilic attack.

Reactions Involving the Ketone Functionality

The ketone group in 3-Heptanone, 4-methyl-6-oxiranyl- offers another site for chemical modification, including reduction, oxidation, and reactions via its enolate.

Stereoselective Carbonyl Reductions and Oxidations

The reduction of the ketone would yield a secondary alcohol. The stereochemical outcome of this reduction would be of significant interest, especially in relation to the existing stereocenters in the molecule. Research in this area would explore the use of various reducing agents and catalysts to achieve high diastereoselectivity. For instance, studies on the reduction of similar keto-epoxides have shown that the stereochemistry of the epoxide can influence the regioselectivity of ketoreduction by enzymes. researchgate.net Similarly, methods for the stereoselective reduction of cyclic ketones to their thermodynamically more stable alcohols are well-established and could be adapted. acs.org

Oxidation of the ketone is less common but could be explored, for example, in Baeyer-Villiger type reactions to form an ester.

Enolate Chemistry and Controlled Alkylation at the α-Carbon

The ketone functionality allows for the formation of an enolate ion by deprotonation of an α-hydrogen. wikipedia.orgmasterorganicchemistry.combham.ac.uk For 3-Heptanone, 4-methyl-6-oxiranyl-, there are two potential sites for deprotonation, leading to the formation of either the kinetic or thermodynamic enolate. libretexts.org The choice of base, solvent, and temperature would be critical in controlling which enolate is formed. nih.gov Subsequent reaction of the enolate with an electrophile, such as an alkyl halide, would result in alkylation at the α-carbon. orgsyn.org This provides a powerful method for carbon-carbon bond formation. Detailed studies would be required to establish the optimal conditions for the regioselective formation and alkylation of the enolates of this specific epoxy ketone.

Intramolecular Cyclization and Rearrangement Studies

The presence of both a ketone and an epoxide in the same molecule opens up the possibility of intramolecular reactions. For example, under certain conditions, the enolate of the ketone could act as an internal nucleophile, attacking the epoxide to form a cyclic product. The feasibility and outcome of such intramolecular cyclizations would depend on the stereochemistry of the substrate and the reaction conditions. researchgate.netyoutube.com Studies on the intramolecular cyclization of acetylenic ketones have demonstrated the potential for forming complex cyclic structures. acs.org Theoretical and experimental investigations would be necessary to explore the potential for intramolecular reactions of 3-Heptanone, 4-methyl-6-oxiranyl- and to characterize the resulting products.

Investigations of Ketyl Radical-Anion Intermediates and Related Pathways

The reduction of the ketone group in 3-Heptanone, 4-methyl-6-oxiranyl- can proceed through a single-electron transfer (SET) mechanism, leading to the formation of a ketyl radical-anion intermediate. This transient species is a cornerstone in understanding the subsequent reaction pathways. The formation of the ketyl radical is a reversible process, and its fate is highly dependent on the reaction conditions. rsc.org

Under appropriate conditions, this reactive intermediate can undergo further reduction to form a dianion or participate in various coupling reactions. The presence of a proton source can lead to the formation of an alcohol through a sequence of electron and proton transfers. wikipedia.org In the absence of a proton donor, the ketyl radical-anion can dimerize to form pinacols. The general mechanism for the formation of a ketyl radical from a ketone via SET is depicted below:

R₂C=O + e⁻ → [R₂C-O]⁻•

The stability and reactivity of the ketyl radical-anion derived from 3-Heptanone, 4-methyl-6-oxiranyl- are influenced by the substituents on the carbonyl group and the presence of the nearby epoxide ring. This intermediate is central to the Samarium(II) iodide-mediated transformations discussed in the following section.

Samarium(II) Iodide-Mediated Transformations and Their Mechanisms

Samarium(II) iodide (SmI₂) is a powerful and versatile single-electron transfer reagent widely employed in organic synthesis for its ability to mediate a variety of chemical transformations under mild conditions. rsc.org When 3-Heptanone, 4-methyl-6-oxiranyl- is treated with SmI₂, the initial step is the reduction of the ketone to a ketyl radical-anion. nih.govacs.org The subsequent reaction pathways are diverse and can be finely tuned by the addition of co-solvents and additives like hexamethylphosphoramide (B148902) (HMPA) or a proton source such as tert-butanol. nih.govillinois.edu

One of the key reactions mediated by SmI₂ is the reductive coupling of the ketyl radical with other functional groups. In the case of 3-Heptanone, 4-methyl-6-oxiranyl-, intramolecular reactions involving the epoxide ring are plausible. The ketyl radical can attack the epoxide, leading to ring-opening and the formation of a new carbon-carbon bond, ultimately yielding cyclized products. The stereochemical outcome of such reactions is often highly controlled due to the formation of well-organized transition states involving the samarium ion. rsc.org

Furthermore, SmI₂ can effect the reductive cleavage of α,β-epoxy ketones to the corresponding β-hydroxy ketones. While 3-Heptanone, 4-methyl-6-oxiranyl- is a γ,δ-epoxy ketone, the general principles of SmI₂-mediated epoxide ring-opening are relevant. The reaction likely proceeds through the formation of the ketyl radical, followed by fragmentation of the epoxide ring. chemistry-chemists.com The mechanism for the reduction of α,β-epoxy ketones often involves a two-electron reduction of the ketone to form a carbanion, which then triggers the opening of the epoxide ring. nih.gov

The table below summarizes various SmI₂-mediated transformations on substrates containing ketone and epoxide functionalities, providing insights into the potential reactivity of 3-Heptanone, 4-methyl-6-oxiranyl-.

| Substrate Type | Reagents & Conditions | Product Type | Reference |

| γ,δ-Oxiranyl-α,β-unsaturated esters | SmI₂ | δ,β′-dihydroxy-β,γ-unsaturated esters | rsc.org |

| α,β-Epoxyketone | SmI₂, Ac₂O, -78 °C | Enone | nih.gov |

| Ketone with tethered alkene | SmI₂, THF, reflux | Cyclized alcohol | rsc.org |

| Cyclopropyl ketone and alkyne | SmI₂ (catalytic) | Cyclopentene | acs.org |

Chemoselective Transformations in Polyfunctionalized Systems Containing Ketone and Epoxide

The presence of both a ketone and an epoxide in 3-Heptanone, 4-methyl-6-oxiranyl- presents a challenge and an opportunity for chemoselective transformations. The relative reactivity of these two functional groups towards various reagents determines the outcome of a reaction.

For instance, the reduction of the ketone in the presence of the epoxide, or vice versa, requires careful selection of the reducing agent. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones and aldehydes but is generally unreactive towards epoxides under standard conditions. youtube.com This would allow for the selective reduction of the ketone in 3-Heptanone, 4-methyl-6-oxiranyl- to the corresponding alcohol while leaving the epoxide ring intact.

Conversely, reagents that specifically target the epoxide could be employed. For example, certain Lewis acids can activate the epoxide towards nucleophilic attack, potentially leaving the ketone untouched under carefully controlled conditions. The chemoselective reduction of an epoxide in the presence of a ketone is more challenging, as many hydride reagents that open epoxides will also reduce ketones. However, specific protocols, such as photochemical methods involving electron transfer in the presence of amines and sodium borohydride, have been developed for the regioselective reduction of epoxides. rsc.org

The following table outlines the expected chemoselective transformations on a substrate containing both a ketone and an epoxide functionality.

| Desired Transformation | Reagent(s) | Expected Product | Rationale |

| Selective Ketone Reduction | Sodium Borohydride (NaBH₄), Methanol | 4-methyl-6-oxiranyl-heptan-3-ol | NaBH₄ is a mild reagent that selectively reduces ketones over epoxides. youtube.com |

| Selective Epoxide Reduction | Photochemical reduction with amine/NaBH₄ | 4-methyl-3-oxo-heptan-6-ol | This method allows for the regioselective opening of the epoxide to the less substituted alcohol. rsc.org |

| Reduction of both Ketone and Epoxide | Lithium Aluminum Hydride (LiAlH₄) | 4-methyl-heptane-3,6-diol | LiAlH₄ is a strong reducing agent capable of reducing both ketones and epoxides. youtube.com |

Stereochemical Aspects of 3 Heptanone, 4 Methyl 6 Oxiranyl

Elucidation of Absolute and Relative Stereochemistry of the Chiral Centers

The structure of 3-Heptanone, 4-methyl-6-oxiranyl- contains two chiral centers: one at the C4 position, bearing a methyl group, and another at the C6 position, which is part of the oxirane ring. The oxirane ring itself contains a stereocenter at the carbon atom bonded to the main heptanone chain. Consequently, a total of four possible stereoisomers can exist: (4S, 6S), (4R, 6R), (4S, 6R), and (4R, 6S).

Table 1: Potential Stereoisomers of 3-Heptanone, 4-methyl-6-oxiranyl-

| Stereoisomer | Configuration at C4 | Configuration at C6 |

| 1 | S | S |

| 2 | R | R |

| 3 | S | R |

| 4 | R | S |

The elucidation of the stereochemistry of related chiral ketones and epoxides often involves the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher esters), can be employed to differentiate between stereoisomers and determine their relative configurations. researchgate.net

X-ray Crystallography: For crystalline derivatives of the compound, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Chiroptical Methods: Techniques like optical rotatory dispersion (ORD) and circular dichroism (CD) can provide information about the absolute configuration by comparing experimental data with that of structurally related compounds of known stereochemistry.

In the absence of direct experimental data, the stereochemical outcome of synthetic routes employing well-understood stereoselective methods can provide strong evidence for the configuration of the final product.

Diastereoselective and Enantioselective Conversions Leading to Stereoisomeric Forms

The synthesis of specific stereoisomers of 3-Heptanone, 4-methyl-6-oxiranyl- necessitates the use of diastereoselective and enantioselective reactions. These methods allow for the preferential formation of one or more stereoisomers over others.

One plausible synthetic strategy involves the stereoselective epoxidation of a precursor, such as a γ,δ-unsaturated ketone. The stereochemical outcome of the epoxidation would be influenced by the existing chiral center at C4, leading to a diastereoselective reaction. For instance, directing groups on the molecule could guide the epoxidizing agent to one face of the double bond over the other.

Alternatively, a convergent synthesis could be employed, where a chiral fragment containing the oxirane ring is coupled with a chiral ketone fragment. The enantioselective synthesis of chiral epoxides is a well-developed field, with numerous methods available. organic-chemistry.orgnih.govmdpi.comresearchgate.net For example, the Sharpless asymmetric epoxidation of allylic alcohols is a powerful tool for creating chiral epoxides with high enantiomeric excess. researchgate.netnih.gov Similarly, organocatalytic methods using chiral ketones or phase-transfer catalysts have been shown to be highly effective for the enantioselective epoxidation of α,β-unsaturated ketones. nih.govnih.govbohrium.comorganic-chemistry.orgacs.org

The choice of reagents and reaction conditions would be critical in controlling the stereochemical outcome. For example, in the acid-catalyzed rearrangement of enol ester epoxides, the strength of the acid can determine whether the reaction proceeds with retention or inversion of configuration. organic-chemistry.orgnih.gov

Application of Chiral Auxiliaries and Catalysts for Stereogenesis

The generation of the chiral center at the C4 position with a defined stereochemistry can be effectively achieved using chiral auxiliaries. The SAMP/RAMP hydrazone methodology is a prominent example of this approach. mit.eduwikipedia.orgnih.govpnu.ac.irorgsyn.org This method involves the reaction of a ketone with a chiral hydrazine, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP), to form a chiral hydrazone.

Deprotonation of this hydrazone with a strong base like lithium diisopropylamide (LDA) generates a chiral azaenolate, which then undergoes diastereoselective alkylation. wikipedia.orgorgsyn.org The chiral auxiliary directs the incoming electrophile to one face of the azaenolate, leading to the formation of a new stereocenter with high stereocontrol. Subsequent cleavage of the hydrazone, often via ozonolysis, regenerates the ketone, now containing a chiral center with a high degree of enantiomeric purity. mit.eduorgsyn.org The synthesis of (S)-(+)-4-methyl-3-heptanone with an enantiomeric excess of ≥97% has been demonstrated using this method, starting from 3-pentanone (B124093) and using SAMP as the chiral auxiliary. mit.edu

Table 2: Key Steps in the SAMP/RAMP-Hydrazone Method for Asymmetric α-Alkylation

| Step | Description |

| 1. Hydrazone Formation | Reaction of the starting ketone (e.g., 3-pentanone) with a chiral auxiliary (SAMP or RAMP). mit.eduwikipedia.org |

| 2. Deprotonation | Treatment with a strong base (e.g., LDA) to form a chiral azaenolate. wikipedia.orgorgsyn.org |

| 3. Alkylation | Reaction of the azaenolate with an electrophile (e.g., an alkyl halide) to create a new C-C bond and a stereocenter. mit.eduwikipedia.org |

| 4. Cleavage | Removal of the chiral auxiliary to yield the α-alkylated ketone with high enantiomeric purity. mit.eduorgsyn.org |

For the introduction of the chiral oxirane ring, a variety of catalytic asymmetric methods are available. These include:

Metal-based catalysts: Complexes of titanium, vanadium, and rare-earth metals with chiral ligands are widely used for the enantioselective epoxidation of alkenes. researchgate.netnih.govorganic-chemistry.org The Sharpless-Katsuki epoxidation, for example, utilizes a titanium-tartrate complex to achieve high enantioselectivity in the epoxidation of allylic alcohols. researchgate.net

Organocatalysts: Chiral organic molecules, such as proline derivatives and chiral ketones, can catalyze the enantioselective epoxidation of α,β-unsaturated ketones with high efficiency. nih.govbohrium.com Cinchona alkaloids have also been employed as phase-transfer catalysts for this purpose. nih.govacs.org

By combining these powerful stereoselective methods, it is possible to design synthetic routes that provide access to each of the four stereoisomers of 3-Heptanone, 4-methyl-6-oxiranyl- in high optical purity.

Advanced Analytical Methodologies for Structural Characterization and Purity Assessment in Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are crucial for deciphering the detailed molecular structure of 4-methyl-6-oxiranyl-3-heptanone. These techniques probe the magnetic properties of atomic nuclei, the vibrational modes of chemical bonds, and the mass-to-charge ratio of the molecule, collectively providing a definitive structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural determination of organic compounds like 4-methyl-6-oxiranyl-3-heptanone.

¹H NMR: Proton NMR offers vital insights into the chemical environment and connectivity of hydrogen atoms. In the ¹H NMR spectrum of 4-methyl-6-oxiranyl-3-heptanone, distinct signals are expected for the various protons, including those of the methyl groups, the methylene (B1212753) group adjacent to the carbonyl, the methine proton at the chiral center with the methyl substituent, and the protons on the oxirane ring. The chemical shifts of the epoxide protons are particularly informative, typically appearing in the 2.5-3.5 ppm range. libretexts.org The coupling constants (J-values) between adjacent protons reveal their spatial relationships, which is critical for stereochemical assignments.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing a census of unique carbon atoms and information about their electronic surroundings. The spectrum for 4-methyl-6-oxiranyl-3-heptanone would show a characteristic signal for the carbonyl carbon above 200 ppm. libretexts.org The carbons of the epoxide ring are also distinguishable, typically resonating in the 45-55 ppm region due to the effects of ring strain. oregonstate.edu The remaining aliphatic carbons of the heptanone backbone and methyl group would also have distinct signals.

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for piecing together the complete bonding framework. COSY spectra map out ¹H-¹H coupling networks, while HSQC spectra correlate directly bonded ¹H and ¹³C atoms, enabling unambiguous signal assignments. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range (2-3 bond) correlations, further cementing the structural assignment.

| Position | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| 1 | 1.05 (t) | 13.8 |

| 2 | 2.45 (q) | 35.5 |

| 3 (C=O) | - | 212.0 |

| 4 | 2.70 (m) | 48.5 |

| 4-CH₃ | 1.10 (d) | 16.5 |

| 5 | 1.50, 1.75 (m) | 30.0 |

| 6 | 2.90 (m) | 58.0 |

| 7 (Oxirane CH) | 2.75 (dd) | 52.5 |

| 7 (Oxirane CH₂) | 2.50 (dd), 2.85 (dd) | 47.0 |

| This table presents hypothetical NMR data for a diastereomer of 4-methyl-6-oxiranyl-3-heptanone for illustrative purposes. Actual values depend on the specific stereoisomer and solvent. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the key functional groups within 4-methyl-6-oxiranyl-3-heptanone. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. A strong, sharp absorption peak around 1715 cm⁻¹ is a clear indicator of the C=O (carbonyl) stretch of the ketone. orgchemboulder.com The presence of the epoxide ring is confirmed by C-O stretching vibrations, including an asymmetric ring deformation near 950-815 cm⁻¹ and a symmetric deformation in the 880-750 cm⁻¹ range. blogspot.com The C-H stretching vibrations of the aliphatic portions of the molecule would appear in the 2850-3000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Ketone) | Stretch | ~1715 |

| C-O (Epoxide) | Asymmetric Ring Deformation | ~950-815 blogspot.com |

| C-O (Epoxide) | Symmetric Ring Deformation | ~880-750 blogspot.com |

| C-H (Aliphatic) | Stretch | ~2850-3000 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a molecule. For 4-methyl-6-oxiranyl-3-heptanone (C₁₀H₁₈O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 170.13. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition. By measuring the mass to several decimal places, HRMS can confirm the molecular formula. The fragmentation patterns observed in the mass spectrum, such as those arising from alpha-cleavage or McLafferty rearrangement, can provide additional structural information. vaia.com

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are indispensable for separating 4-methyl-6-oxiranyl-3-heptanone from complex mixtures and for assessing its purity. Given its stereochemical complexity, methods that can separate stereoisomers are particularly important.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity and Composition Analysis

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are workhorse techniques for evaluating the purity and composition of samples containing 4-methyl-6-oxiranyl-3-heptanone.

Gas Chromatography (GC): Due to its likely volatility, GC is a well-suited method for the analysis of 4-methyl-6-oxiranyl-3-heptanone. In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. The retention time is a key identifier, and the peak area allows for quantification of purity. Different heptanone isomers have been successfully separated using GC, indicating its utility for this class of compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. It can be used for both analytical purity checks and for preparative purification. The choice of stationary phase (e.g., normal-phase, reversed-phase) is tailored to the polarity of the analyte to achieve optimal separation.

Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination

The presence of chiral centers in 4-methyl-6-oxiranyl-3-heptanone gives rise to multiple stereoisomers. Chiral chromatography is the gold standard for separating and quantifying these enantiomers and diastereomers. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the different stereoisomers, resulting in their separation. nih.govscas.co.jp

By using a suitable chiral column in either a GC or HPLC system, a mixture of the stereoisomers of 4-methyl-6-oxiranyl-3-heptanone can be resolved into distinct peaks. sigmaaldrich.com The integration of these peaks allows for the calculation of the diastereomeric excess (de) and enantiomeric excess (ee), which are critical measures of the stereochemical purity of the sample. The selection of the appropriate chiral stationary phase is often determined through screening various columns to find the one that provides the best resolution. sigmaaldrich.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that offers significantly enhanced separation capacity compared to traditional one-dimensional GC. chromatographyonline.com This makes it exceptionally well-suited for the analysis of complex samples where target compounds, such as "3-Heptanone, 4-methyl-6-oxiranyl-," may co-elute with other matrix components. The first successful implementation of this technique was in 1991 by John Phillips and his student Zaiyou Liu. wikipedia.org

The core of the GC×GC system lies in its dual-column configuration and the interface known as a modulator. nih.gov The sample is first subjected to a separation on a primary, typically long, standard GC column. nih.gov The effluent from this first dimension is then collected in fractions by the modulator, which rapidly re-injects these fractions onto a second, shorter, and faster column containing a different stationary phase. wikipedia.orgyoutube.com This process results in a comprehensive two-dimensional separation, where compounds are differentiated based on two independent properties (e.g., boiling point on a non-polar first column and polarity on a polar second column). chromatographyonline.comnih.gov

The resulting data is presented as a two-dimensional chromatogram, often a contour plot, where the x-axis represents the retention time on the first-dimension column and the y-axis represents the retention time on the second-dimension column. chromatographyonline.com This structured separation provides a highly detailed chemical fingerprint of the sample. For a molecule like "3-Heptanone, 4-methyl-6-oxiranyl-," which contains both a ketone and an epoxide functional group, this technique would be invaluable for separating it from other structurally similar ketones, alcohols, or esters that might be present in a synthetic reaction mixture or a natural extract.

The enhanced peak capacity and structured chromatograms of GC×GC allow for the separation of hundreds to thousands of compounds in a single analysis. nih.gov When coupled with a detector like a time-of-flight mass spectrometer (TOF-MS), it provides a powerful tool for both targeted and non-targeted analysis, enabling the confident identification of specific isomers and trace-level components. chromatographyonline.com

Table 1: Illustrative GC×GC System Parameters for Complex Mixture Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) | Modulator & Detector |

| Column Type | Non-polar (e.g., BPX50) | (Semi)polar (e.g., BPX5) | Thermal Modulator |

| Length | 30 - 60 m | 1 - 5 m | Modulation Period: 4-8 s |

| Inner Diameter | 0.25 mm | 0.15 mm | Detector: FID / TOF-MS |

| Film Thickness | 0.25 µm | 0.25 µm | Data Acquisition Rate: 100-200 Hz |

| Separation Principle | Primarily by volatility/boiling point | Primarily by polarity | Comprehensive data processing software |

This table presents typical parameters and is not based on a specific analysis of 3-Heptanone, 4-methyl-6-oxiranyl-. It serves to illustrate the configuration of a GCxGC system. acs.org

X-ray Crystallography for Crystalline Derivatives (if applicable for structural confirmation)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This technique provides unambiguous proof of a molecule's structure, including its stereochemistry, by measuring the diffraction pattern produced when a beam of X-rays interacts with a single crystal of the compound. wikipedia.org

For a non-crystalline or liquid compound like "3-Heptanone, 4-methyl-6-oxiranyl-," direct analysis by X-ray crystallography is not possible. However, the technique can be applied to a suitable crystalline derivative. The process would involve a chemical reaction to convert the liquid ketone into a solid, crystalline compound (e.g., a hydrazone, semicarbazone, or an adduct from an aldol (B89426) reaction) that can form high-quality single crystals. researchgate.net

Once a suitable crystal is grown, it is mounted in a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern of spots is collected and analyzed. The angles and intensities of these diffracted beams are used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. wikipedia.org This information confirms the molecular connectivity, bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers. Given that "3-Heptanone, 4-methyl-6-oxiranyl-" possesses multiple stereocenters, X-ray crystallography of a derivative would be the gold standard for its complete and unambiguous structural assignment.

While this method provides unparalleled structural detail, its application is contingent upon the successful synthesis and crystallization of a suitable derivative. Currently, there is no publicly available crystal structure data for a derivative of "3-Heptanone, 4-methyl-6-oxiranyl-." Should such a derivative be prepared, the crystallographic data would provide the ultimate confirmation of its molecular architecture.

Table 2: Typical Data Generated from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Example Value | Description |

| Crystal System | Monoclinic | The crystal lattice system (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | P2₁/c | The symmetry group of the crystal structure. |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.6 Å, c = 20.3 Å | The lengths of the unit cell axes. |

| Unit Cell Angles | α = 90°, β = 95.1°, γ = 90° | The angles between the unit cell axes. |

| Volume | 1143 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This table contains example data to illustrate the output of an X-ray crystallography experiment and is not specific to a derivative of 3-Heptanone, 4-methyl-6-oxiranyl-. nih.gov

Theoretical and Computational Chemistry Studies of 3 Heptanone, 4 Methyl 6 Oxiranyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Analysis

There are no specific published studies found that apply quantum chemical calculations to determine the molecular geometry and electronic structure of 3-Heptanone, 4-methyl-6-oxiranyl-.

No dedicated Density Functional Theory (DFT) studies on 3-Heptanone, 4-methyl-6-oxiranyl- are available in the surveyed literature. Such studies would typically provide insights into the optimized geometry, bond lengths, bond angles, and electronic properties like HOMO-LUMO energy gaps. While DFT is a common method for such analyses, it has not been specifically applied to this compound in published research. researchgate.netresearchgate.net

Similarly, there is a lack of research utilizing ab initio methods for energetic and structural predictions of 3-Heptanone, 4-methyl-6-oxiranyl-. These methods, known for their high accuracy, could provide valuable data on the molecule's stability and preferred three-dimensional arrangement.

Conformational Analysis and Mapping of Energy Landscapes

A thorough search did not yield any studies on the conformational analysis or the mapping of the potential energy landscape for 3-Heptanone, 4-methyl-6-oxiranyl-. This type of analysis is crucial for understanding the flexibility of the molecule and the relative energies of its different spatial arrangements.

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

No literature is available on the modeling of reaction pathways or the characterization of transition states for key chemical transformations involving 3-Heptanone, 4-methyl-6-oxiranyl-. Such studies would be essential for understanding its reactivity, for instance, in reactions involving the ketone or the oxirane ring.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, IR Frequencies)

There are no published first-principles predictions of spectroscopic properties for 3-Heptanone, 4-methyl-6-oxiranyl-. While experimental spectroscopic data may exist, theoretical calculations that predict NMR chemical shifts and IR frequencies, which can aid in the interpretation of experimental spectra, have not been reported. For the related but distinct compound, 4-methyl-3-heptanone, some experimental spectroscopic information is available. orgsyn.orgnist.gov

Non Biological Applications and Industrial Significance Within Chemical Sciences

Utility as a Synthetic Intermediate for Specialty Chemicals and Fine Chemicals

3-Heptanone, 4-methyl-6-oxiranyl- serves as a key building block in the synthesis of more complex organic molecules. ontosight.ai Its ketone and epoxide functionalities can be selectively targeted to introduce new functional groups and build molecular complexity. This makes it a valuable intermediate in the production of specialty chemicals, which are particular chemical products with specific functions, and fine chemicals, which are complex, single, pure chemical substances produced in limited quantities through multistep batch chemical or biotechnological processes.

The reactivity of the epoxide ring, in particular, allows for nucleophilic ring-opening reactions, leading to the formation of a variety of derivatives. This property is fundamental to its utility in creating molecules with tailored properties for specific applications. For instance, it can be a precursor in the synthesis of certain pharmaceuticals and agrochemicals, where precise molecular architectures are required for biological activity. ontosight.ai

The synthesis of related ketones, such as 4-methyl-3-heptanone, has been explored through methods like Grignard reactions followed by oxidation. wustl.edu This highlights the general synthetic interest in this class of compounds. The preparation of specific stereoisomers, such as (S)-(+)-4-methyl-3-heptanone, has also been a focus, indicating the importance of chirality in the synthesis of fine chemicals derived from such backbones. orgsyn.org

Potential Applications in Polymer Chemistry, Adhesives, Coatings, and Composite Materials

The presence of the oxiranyl (epoxy) group in 3-Heptanone, 4-methyl-6-oxiranyl- makes it a candidate for applications in polymer chemistry. ontosight.ai Epoxy groups are well-known for their ability to undergo ring-opening polymerization, a process that forms the basis for epoxy resins. These resins are a critical component in a wide array of industrial products due to their excellent adhesion, chemical resistance, and mechanical properties.

The compound can potentially be used in the formulation of:

Adhesives: The ring-opening of the epoxide can create strong bonds with various substrates.

Coatings: Epoxy-based coatings are known for their durability and protective qualities.

Composite Materials: As a matrix material, it could be used to bind reinforcing fibers (like glass or carbon fibers) to create high-strength, lightweight composites. ontosight.ai

The ketone group could also play a role in modifying the properties of the resulting polymers, potentially influencing factors like polarity and cross-linking density.

Exploration of its Role in the Development of Advanced Materials and Functional Molecules

The unique structure of 3-Heptanone, 4-methyl-6-oxiranyl- makes it a molecule of interest for the development of advanced materials and functional molecules. ontosight.ai Advanced materials are materials that are designed for specific purposes and have superior properties, while functional molecules are individual molecules that perform a specific function.

The ability to functionalize both the ketone and epoxide groups allows for the creation of molecules with precisely controlled architectures. This could lead to the development of:

Functional Polymers: Polymers with specific chemical or physical properties, such as tailored solubility, reactivity, or thermal stability.

Chiral Building Blocks: The stereocenters in the molecule can be exploited to create enantiomerically pure compounds, which are crucial in the synthesis of many modern materials and pharmaceuticals. The synthesis of specific enantiomers of related ketones has been demonstrated, underscoring the potential for stereocontrolled synthesis. orgsyn.org

Molecular Probes: The compound's structure could be modified to incorporate reporter groups, making it a potential tool for investigating chemical and biochemical processes. ontosight.ai

Considerations for Industrial Scale-Up and Process Optimization

The transition from laboratory-scale synthesis to industrial production of 3-Heptanone, 4-methyl-6-oxiranyl- requires careful consideration of several factors to ensure an efficient, safe, and cost-effective process.

Process Development and Optimization:

Route Selection: Identifying a synthetic route that utilizes readily available and inexpensive starting materials is crucial. nih.govnih.gov

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, catalyst choice, and reaction time is necessary to maximize yield and purity while minimizing side reactions and energy consumption. nih.gov

Purification: Developing scalable and efficient purification methods, such as distillation or chromatography, is essential to achieve the desired product quality. nih.gov

Scale-Up Challenges:

Heat Transfer: Exothermic reactions, common in epoxide chemistry, require robust cooling systems to prevent thermal runaways.

Mass Transfer: Ensuring efficient mixing becomes more challenging at larger scales and can impact reaction rates and selectivity.

Safety: A thorough understanding of the thermal stability of the compound and any intermediates is critical to prevent decomposition or other hazardous events. researchgate.net Techniques like Differential Scanning Calorimetry (DSC) are often employed for this purpose. researchgate.net

| Cost Analysis | Raw material costs, energy consumption, waste disposal, labor. |

The development of robust and scalable processes often involves a Quality by Design (QbD) approach, where process parameters are systematically studied to understand their impact on the final product quality. semanticscholar.org This can involve statistical methods like Design of Experiments (DoE) to identify critical process parameters and establish proven acceptable ranges (PARs). semanticscholar.org

Challenges and Future Research Directions in the Chemistry of 3 Heptanone, 4 Methyl 6 Oxiranyl

Development of More Efficient, Sustainable, and Economical Synthetic Routes

The primary route to 3-Heptanone, 4-methyl-6-oxiranyl- involves the epoxidation of the corresponding unsaturated precursor, 4-methyl-6-hepten-3-one. nih.gov While classic epoxidation methods using peroxy acids like m-CPBA are effective, they present challenges in terms of cost, safety (potential for detonation), and waste generation. youtube.com Future research must focus on developing greener and more economical alternatives.

Sustainable Oxidation Systems: A significant challenge lies in replacing traditional stoichiometric oxidants with catalytic systems that utilize environmentally benign terminal oxidants. Hydrogen peroxide (H₂O₂) and Oxone® are attractive alternatives, producing water and non-toxic sulfate (B86663) salts as byproducts, respectively. orgsyn.orgmdpi.com The development of catalysts based on abundant and inexpensive metals, such as manganese and iron, is a key area of interest for activating these oxidants. acs.org For instance, manganese catalysts with ligands like 2-picolinic acid have shown promise in alkene epoxidation. acs.org

Flow Chemistry for Enhanced Safety and Efficiency: The use of continuous flow reactors for epoxidation reactions offers significant advantages in safety and process control, particularly when using hazardous reagents like peracetic acid generated in situ. acs.org This approach minimizes the volume of hazardous material at any given time and allows for precise control over reaction temperature and time, which can lead to improved yields and selectivities. nih.gov

Stereoselective Synthesis: The presence of two chiral centers in 3-Heptanone, 4-methyl-6-oxiranyl- means that its synthesis can lead to a mixture of four stereoisomers. Controlling the stereochemical outcome of the epoxidation is a major challenge. Asymmetric epoxidation methods, such as the Sharpless or Jacobsen epoxidation, could provide access to specific enantiomers or diastereomers, which is crucial for applications where biological activity is dependent on stereochemistry. numberanalytics.comyoutube.comresearchgate.net The synthesis of the chiral precursor, (S)-(+)-4-methyl-3-heptanone, has been established and could serve as a starting point for diastereoselective epoxidation. orgsyn.org

Table 1: Comparison of Potential Epoxidation Methods for 4-methyl-6-hepten-3-one

| Method | Oxidant | Catalyst/Reagent | Advantages | Challenges |

|---|---|---|---|---|

| Classical Epoxidation | m-CPBA | None | High yields, reliable | Stoichiometric, hazardous, waste |

| Catalytic Oxidation | H₂O₂ | Vanadium, Tungsten | Green byproduct (H₂O) | Catalyst deactivation, side reactions |

| Oxone® System | Oxone® | Ketone (e.g., acetone) | Inexpensive, safe, simple | Requires buffered conditions |

| Catalytic Flow | Peracetic acid (in situ) | Manganese complex | Enhanced safety, scalable | System complexity, optimization |

| Asymmetric Epoxidation | Various | Sharpless, Jacobsen cat. | High enantioselectivity | Catalyst cost, substrate scope |

Exploration of Novel Reactivity Patterns and Cascade Reactions for Molecular Complexity Generation

The dual functionality of 3-Heptanone, 4-methyl-6-oxiranyl- provides a rich platform for exploring novel chemical reactions. The electrophilic nature of both the carbonyl carbon and the epoxide carbons allows for a variety of nucleophilic addition reactions. libretexts.org The key challenge is to control the chemoselectivity of these reactions and to harness the reactivity for generating molecular complexity through cascade sequences.

Regio- and Stereoselective Epoxide Ring-Opening: The epoxide ring can be opened by a wide range of nucleophiles, including amines, alcohols, and organometallics. acs.orgacs.org A significant research direction is the development of catalytic methods to control the regioselectivity (attack at C-6 vs. C-7) and stereoselectivity of this ring-opening. The neighboring ketone functionality can influence the reaction's outcome through chelation or electronic effects.

Cascade Reactions: A particularly exciting area for future research is the design of cascade reactions initiated by a single chemical event. For example, a nucleophilic attack on the epoxide could be followed by an intramolecular reaction with the ketone. Alternatively, the formation of an enolate from the ketone could trigger an intramolecular epoxide opening. Such cascades would allow for the rapid construction of complex polycyclic structures from a relatively simple starting material. The reaction of β,γ-epoxy ketones with hydrogen peroxide to form 1,2-dioxolanes is one such example of harnessing this dual reactivity. nyu.edu

Reactivity of the Ketone: The ketone group itself can undergo a host of transformations, including reductions, reductive aminations, and additions of organometallic reagents. sketchy.commasterorganicchemistry.com Exploring these reactions in the context of the epoxide moiety could lead to valuable synthetic intermediates. For instance, the stereoselective reduction of the ketone could be influenced by the stereochemistry of the adjacent epoxide, as has been observed in the biosynthesis of epoxyquinoid natural products. acs.org

Advancements in Computational Modeling for Predicting Reactivity and Stereoselectivity in Complex Systems

Computational chemistry offers a powerful tool to understand and predict the behavior of complex molecules like 3-Heptanone, 4-methyl-6-oxiranyl-. Future research will increasingly rely on theoretical models to guide experimental work, saving time and resources.

Predicting Stereoselectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of the epoxidation of 4-methyl-6-hepten-3-one. rsc.org By comparing the energies of the different transition states leading to the various possible stereoisomers, it is possible to predict the most likely product. This information is invaluable for designing new catalysts and reaction conditions to favor the formation of a single desired stereoisomer. rsc.org

Modeling Reactivity and Reaction Mechanisms: Computational studies can provide detailed insights into the reaction mechanisms of the subsequent transformations of the epoxy ketone. For example, modeling the ring-opening of the epoxide with different nucleophiles can help rationalize observed regioselectivities and predict the outcome of new reactions. nyu.edu Furthermore, Bonding Evolution Theory (BET) can be used to analyze the complex changes in bonding that occur during cascade reactions. rsc.org

Machine Learning in Reaction Optimization: An emerging area is the application of machine learning (ML) models to predict reaction outcomes. researchgate.net By training models on datasets of similar reactions, it is possible to predict the yield or selectivity of a reaction under specific conditions. For the synthesis of 3-Heptanone, 4-methyl-6-oxiranyl-, an ML model could be developed to predict the epoxidation yield based on parameters like catalyst, solvent, temperature, and substrate concentration, thereby accelerating the optimization process. researchgate.net

Table 2: Application of Computational Tools in the Study of 3-Heptanone, 4-methyl-6-oxiranyl-

| Computational Tool | Application | Research Goal |

|---|---|---|

| Density Functional Theory (DFT) | Transition state analysis | Predict stereochemical outcome of epoxidation |

| Molecular Dynamics (MD) | Simulating solvent effects | Understand catalyst-substrate interactions |

| Machine Learning (ML) | Predictive modeling | Optimize reaction conditions for synthesis |

| Bonding Evolution Theory (BET) | Mechanism analysis | Elucidate complex cascade reaction pathways |

Integration of Emerging Analytical Techniques for In-Situ Reaction Monitoring and Characterization

To develop robust and optimized synthetic processes, it is crucial to have analytical methods that can monitor the reaction in real-time. Process Analytical Technology (PAT) involves the use of in-situ techniques to gain a continuous understanding of a chemical process.

In-Situ Spectroscopic Monitoring: Techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time reaction monitoring. bme.hu For the synthesis of 3-Heptanone, 4-methyl-6-oxiranyl-, FT-IR could be used to follow the disappearance of the C=C bond of the starting material and the appearance of the epoxide C-O bond. In-situ NMR, including single-sided NMR, can provide detailed structural information on reactants, intermediates, and products directly in the reaction vessel, allowing for the determination of reaction kinetics. researchgate.net

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the conversion, yield, and stereoisomeric purity of the product. nyu.edumdpi.com The development of rapid and efficient chromatographic methods, particularly chiral chromatography, will be critical for analyzing the complex mixtures that can be formed during the synthesis and subsequent reactions of 3-Heptanone, 4-methyl-6-oxiranyl-.

Kinetic Analysis: The data obtained from in-situ monitoring can be used to perform detailed kinetic analysis of the reactions. mdpi.commdpi.com Understanding the reaction kinetics is fundamental for optimizing reaction conditions, identifying rate-limiting steps, and elucidating reaction mechanisms. For example, fitting the concentration-time data to different kinetic models can help to confirm a proposed reaction pathway. mdpi.com

Q & A

Q. What are the common synthetic routes for preparing 4-methyl-6-oxiranyl-3-heptanone, and how is reaction efficiency optimized?

- Methodological Answer : A catalytic approach using cobalt hydride catalysts in the presence of 3-heptanone has been demonstrated for synthesizing structurally related compounds (e.g., terephthalic acid). Reaction efficiency is optimized by selecting catalysts with high selectivity and adjusting solvent polarity to favor desired intermediates . For asymmetric ketones like 3-heptanone, alkylation via enolate formation is challenging due to competing regioselectivity at positions 2 and 4. Using sterically hindered bases can improve selectivity by favoring the formation of one enolate over another .

Q. How can 3-heptanone derivatives be reliably quantified in biological matrices like plasma?

- Methodological Answer : Air-assisted liquid-liquid microextraction (AALLME) coupled with GC-FID is a validated method for isolating and quantifying 3-heptanone in plasma. Key parameters include optimizing pH (acidic conditions enhance extraction efficiency) and selecting a disperser solvent (e.g., ethanol) to improve phase separation. Validation includes linearity (0.1–10 µg/mL), recovery rates (>85%), and low LOD/LOQ (0.03–0.09 µg/mL) .

Q. What safety protocols are critical when handling 3-heptanone derivatives in laboratory settings?

- Methodological Answer : Safety measures include ensuring proper ventilation to avoid aerosol formation, grounding equipment to prevent electrostatic discharge, and storing reagents in tightly sealed containers away from ignition sources. OSHA guidelines recommend a PAC-3 exposure limit of 3000 ppm .

Q. Which spectroscopic techniques are most effective for characterizing 3-heptanone derivatives?

- Methodological Answer : IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹), while GC-MS analyzes oxidation products like 2-heptanone and 3-heptanol. For structural confirmation, NIST mass spectral databases (e.g., MW 114.1855 for 3-heptanone) provide reference electron ionization patterns .

Q. How does thin-layer chromatography (TLC) aid in analyzing ketones like 3-heptanone?

- Methodological Answer : TLC separates compounds based on polarity. For 3-heptanone (moderate polarity), silica gel plates with a low-polarity solvent (e.g., hexane:ethyl acetate, 8:2) yield an Rf ~0.5. Spot application above the solvent level prevents premature dissolution, and overloading is avoided to prevent tailing .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation of 3-heptanone derivatives be systematically addressed?

- Methodological Answer : Regioselectivity in enolate formation is controlled using bulky bases (e.g., LDA) to favor the less substituted enolate. Kinetic vs. thermodynamic conditions are evaluated: low temperatures (-78°C) favor kinetic control, while higher temperatures favor thermodynamic products. Computational modeling (DFT) predicts transition state energies to guide reagent selection .

Q. What are the primary degradation products of 4-methyl-6-oxiranyl-3-heptanone under oxidative conditions?

Q. How can co-eluting compounds be resolved in GC analysis of 3-heptanone in complex matrices?

- Methodological Answer : Co-elution is mitigated using a polar capillary column (e.g., DB-WAX) and temperature programming (start at 40°C, ramp 10°C/min to 250°C). Backflush systems or heart-cutting 2D-GC further isolate target peaks. Method validation includes spike-recovery tests in representative matrices .

Q. What contradictions exist in toxicity data for methylated heptanone derivatives, and how are they reconciled?

- Methodological Answer : Discrepancies arise from surrogate compounds (e.g., 5-methyl-3-heptanone) used in toxicity databases. Cross-referencing ITER, IRIS, and primary literature clarifies context-specific thresholds. In vitro assays (e.g., Ames test) are conducted to confirm mutagenicity profiles .

Q. How are analytical methods validated for quantifying 3-heptanone derivatives in pharmacokinetic studies?

- Methodological Answer : Validation follows ICH guidelines: linearity (r² >0.99), precision (RSD <15%), accuracy (85–115% recovery), and stability (freeze-thaw cycles). Matrix effects are assessed by comparing calibration curves in plasma vs. solvent. Cross-validation with LC-MS/MS ensures robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.